Salicylaldoxime
Overview
Description
Salicylaldoxime is a chemical compound described by the formula C6H4CH=NOH-2-OH . It is the oxime of salicylaldehyde . This crystalline solid is a chelator and sometimes used in the analysis of samples containing transition metal ions, with which it often forms brightly-coloured coordination complexes .
Synthesis Analysis
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated .Molecular Structure Analysis
The molecular formula of Salicylaldoxime is C7H7NO2 . Its average mass is 137.136 Da and its monoisotopic mass is 137.047684 Da .Chemical Reactions Analysis
Salicylaldoxime is the conjugate acid of a bidentate ligand: 2 C6H4CH=NOH-2-OH + Cu2+ → Cu(C6H4CH=NOH-2-O)2 + 2 H+ . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . It typically forms charge-neutral complexes with divalent metal ions .Physical And Chemical Properties Analysis
Salicylaldoxime is a crystalline, colorless solid . It has a melting point of 59 to 61 °C . It is soluble in water at 25 g L−1 .Safety And Hazards
Future Directions
The design of new ligands and investigation of UO22+ complexations are an essential aspect of reducing the cost of extracting uranium from seawater, improving the sorption efficiency for uranium and the selectivity for uranium over competing ions (such as the transition metal cations) . The binding strengths of salicylaldoxime–UO22+ complexes are ∼2–4 log β2 units greater in magnitude than their corresponding salicylic acid–UO22+ and representative amidoxime–UO22+ complexes . Moreover, the selectivity of salicylaldoxime towards the UO22+ cation over competing Cu2+ and Fe3+ cations is far greater than those reported for salicylic acid and glutarimidedioxime in the literature .
properties
IUPAC Name |
2-(hydroxyiminomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHZIZPTZTNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052638 | |
Record name | Salicylaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | Salicylaldoxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17175 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Hydroxybenzaldehyde oxime | |
CAS RN |
94-67-7 | |
Record name | Salicylaldoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-hydroxy-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Salicylaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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